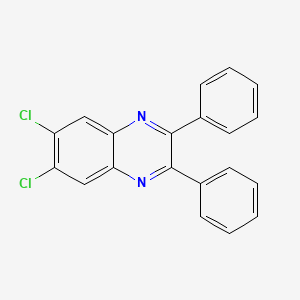

6,7-Dichloro-2,3-diphenylquinoxaline

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

164471-02-7 |

|---|---|

分子式 |

C20H12Cl2N2 |

分子量 |

351.2 g/mol |

IUPAC名 |

6,7-dichloro-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C20H12Cl2N2/c21-15-11-17-18(12-16(15)22)24-20(14-9-5-2-6-10-14)19(23-17)13-7-3-1-4-8-13/h1-12H |

InChIキー |

OTIWOXVDUIMTEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)Cl |

正規SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)Cl |

同義語 |

6,7-dichloro-2,3-diphenylquinoxaline |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of 6,7-Dichloro-2,3-diphenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the experimental protocol for its synthesis, along with a comprehensive analysis of its physicochemical and spectroscopic properties.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical and materials science fields. The rigid, aromatic backbone of the quinoxaline moiety serves as a valuable scaffold for the development of novel therapeutic agents and functional organic materials. The introduction of specific substituents onto the quinoxaline core allows for the fine-tuning of their electronic, optical, and biological properties. The title compound, this compound, is a derivative that combines the quinoxaline core with two phenyl groups and two chlorine atoms, features that can significantly influence its bioactivity and material characteristics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of a substituted ortho-phenylenediamine with an alpha-diketone.[1] Specifically, the reaction involves 4,5-dichloro-1,2-phenylenediamine and benzil.

Experimental Protocol

A common and effective method for the synthesis involves the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4,5-dichloro-1,2-phenylenediamine and benzil is prepared.

-

Solvent Addition: Glacial acetic acid is added to the flask to serve as the reaction solvent.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4 to 5 hours.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The cooled solution is then poured into ice-water, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water to remove any residual acetic acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

dot

Caption: Synthetic workflow for this compound.

Characterization Data

The structural elucidation and confirmation of the synthesized this compound are performed using various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 351.23 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | Not specifically found |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic Protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Quinoxaline and Phenyl Carbon Atoms |

FTIR (Fourier-Transform Infrared) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | C=N stretch (quinoxaline ring) |

| Data not available | C=C stretch (aromatic rings) |

| Data not available | C-H stretch (aromatic) |

| Data not available | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of the molecule is a key confirmation of its identity.

| m/z Value | Assignment |

| 350.0378 | [M]⁺ (Calculated) |

| Data not available | Fragmentation Ions |

Logical Relationship of Characterization

The characterization of this compound follows a logical workflow to confirm the identity and purity of the synthesized compound.

dot

Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol, based on the condensation of 4,5-dichloro-1,2-phenylenediamine and benzil, offers a reliable method for obtaining this compound. The characterization data, including physicochemical properties and spectroscopic analysis, are crucial for confirming the structure and purity of the final product. This information is vital for researchers and professionals working in the fields of drug discovery and materials science, enabling further investigation into the potential applications of this and related quinoxaline derivatives. Further studies to obtain more detailed spectroscopic data and to evaluate the biological and material properties of this compound are warranted.

References

In-Depth Technical Guide: Crystal Structure of 6,7-Dichloro-2,3-diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. Their rigid, planar aromatic structure, combined with the ability to introduce a wide variety of substituents, allows for the fine-tuning of their chemical and physical properties. This technical guide focuses on the crystal structure of a specific derivative, 6,7-dichloro-2,3-diphenylquinoxaline. While the complete crystallographic data from the primary literature is not publicly accessible, this document provides a comprehensive overview based on available information, including generalized experimental protocols for its synthesis and characterization, and discusses its potential significance in the context of related compounds with known biological activities.

Introduction

Quinoxalines, also known as benzopyrazines, are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. The core structure is a versatile scaffold that has been extensively explored for the development of therapeutic agents. The introduction of different substituents onto the quinoxaline ring system can lead to a diverse range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

The compound this compound (C₂₀H₁₂Cl₂N₂) features two chlorine atoms on the benzene ring and two phenyl groups on the pyrazine ring. The presence of chlorine atoms, which are known to modulate the electronic and lipophilic properties of molecules, and the bulky phenyl substituents, which can influence intermolecular interactions and receptor binding, make this a compound of significant interest for structural and biological studies. Understanding the precise three-dimensional arrangement of atoms in the crystal lattice is crucial for elucidating structure-activity relationships and for the rational design of new, more potent analogues.

The crystal structure of this compound has been determined by X-ray crystallography and the data deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 600485. The associated publication is in Acta Crystallographica Section E: Structure Reports Online, with the DOI 10.1107/S1600536806022835.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₁₂Cl₂N₂ |

| Molecular Weight | 351.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 164471-02-7 |

| Appearance | Solid (form and color not specified) |

Crystallographic Data

Detailed crystallographic data, including unit cell parameters, bond lengths, bond angles, and torsion angles, are contained within the Crystallographic Information File (CIF) associated with CCDC deposition number 600485. Unfortunately, this specific CIF file and the full text of the associated publication were not accessible for this review.

For illustrative purposes, a table with the typical parameters reported in a crystallographic study is provided below. Once the CIF file is obtained, this table can be populated with the specific data for this compound.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically follows a well-established condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound. A generalized protocol based on the synthesis of similar quinoxaline derivatives is provided below.

Materials:

-

4,5-Dichloro-1,2-phenylenediamine

-

Benzil

-

Glacial Acetic Acid or Ethanol

-

Reflux condenser

-

Round-bottom flask

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4,5-dichloro-1,2-phenylenediamine and benzil in a suitable solvent, such as glacial acetic acid or ethanol.

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent may be partially removed under reduced pressure to induce crystallization.

-

The crude product is then purified by recrystallization from a suitable solvent to yield the pure this compound.

Crystal Growth for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, chloroform, ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks.

-

Once single crystals of sufficient size and quality have formed, they can be carefully harvested for X-ray diffraction analysis.

X-ray Structure Determination

The determination of the crystal structure involves the following general steps:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Potential Significance and Biological Context

While specific biological activities for this compound are not extensively reported in the public domain, the broader class of quinoxaline derivatives has shown significant promise in drug discovery.

-

Antitumor Activity: Several studies have reported the potent antitumor activity of quinoxaline derivatives. The mechanism of action is often attributed to the inhibition of various protein kinases, topoisomerases, or the induction of apoptosis. The presence of dichloro and diphenyl substitutions in the title compound suggests that it may also possess cytotoxic activity against cancer cell lines.

-

Antimicrobial Activity: Quinoxaline derivatives have been investigated for their antibacterial and antifungal properties. They are known to inhibit microbial growth through various mechanisms, including the inhibition of DNA gyrase and other essential enzymes. The electron-withdrawing nature of the chlorine atoms in this compound could enhance its antimicrobial potential.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.

Caption: Generalized workflow for the synthesis and crystallographic analysis of this compound.

Conclusion

This compound is a halogenated and phenyl-substituted derivative of the versatile quinoxaline scaffold. While a detailed analysis of its crystal structure is hampered by the inaccessibility of the primary crystallographic data, this guide provides a framework for its synthesis, crystallization, and structural determination based on established methodologies for related compounds. The known biological activities of similar quinoxaline derivatives, particularly in the areas of oncology and infectious diseases, suggest that this compound is a promising candidate for further investigation. Access to its detailed crystal structure would be invaluable for computational modeling, structure-based drug design, and the development of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide on the Physicochemical Properties of 6,7-Dichloro-2,3-diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloro-2,3-diphenylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are bicyclic aromatic compounds composed of a benzene ring fused to a pyrazine ring. This core structure is a recognized "privileged scaffold" in medicinal chemistry, as it is found in a variety of biologically active compounds. The subject of this guide, this compound, has been synthesized and investigated for its potential biological applications, particularly in the field of antiprotozoal research. This document aims to provide a comprehensive overview of its known physicochemical properties, drawing from available scientific literature.

Synthesis and Spectroscopic Characterization

The synthesis of this compound has been reported through the condensation reaction of 4,5-dichloro-1,2-phenylenediamine with benzil. Several synthetic protocols have been described, including conventional heating and more modern techniques like ultrasound irradiation to promote the reaction.

Experimental Protocol: Synthesis

A general and widely used method for the synthesis of this compound involves the following steps:

-

Reaction Setup: 4,5-dichloro-1,2-phenylenediamine and benzil are combined in a suitable solvent, such as ethanol or methanol.

-

Catalysis: The reaction can be carried out with or without a catalyst. Acidic catalysts like acetic acid are commonly employed to facilitate the condensation.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure this compound.

Below is a visual representation of the general synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound has been confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Solvent | Observed Signals |

| ¹H NMR | CDCl₃ | δ 8.20 (s, 2H), 7.43 - 7.41 (m, 4H), 7.32 - 7.30 (m, 2H), 7.27-7.25 (m, 4H) |

| ¹³C NMR | CDCl₃ | δ 154.59, 140.04, 138.47, 134.54, 129.91, 129.89, 129.42, 128.48 |

| IR (KBr, cm⁻¹) | - | 3055, 1438, 1336, 1188, 765, 691, 598 |

Photophysical and Electrochemical Properties

A comprehensive search of the scientific literature did not yield specific experimental data on the photophysical (UV-Vis absorption, fluorescence emission, quantum yield, and fluorescence lifetime) or electrochemical (e.g., cyclic voltammetry) properties of this compound. While theoretical studies and experimental data are available for structurally similar quinoxaline derivatives, this information is not directly transferable to the title compound.

The photophysical and electrochemical properties of quinoxaline derivatives are highly sensitive to the nature and position of substituents on the quinoxaline ring system. For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics, as well as the redox potentials.

General Experimental Protocols for Characterization

For researchers interested in characterizing the photophysical and electrochemical properties of this compound, the following standard experimental protocols are recommended.

-

UV-Vis Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or THF).

-

Measurement: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm). The solvent is used as a reference. The absorption maxima (λmax) and the corresponding molar extinction coefficients (ε) should be determined.

-

-

Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum. The fluorescence emission maximum (λem) should be determined.

-

Quantum Yield (ΦF): The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τF): The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.

-

The workflow for photophysical characterization is illustrated below.

Caption: A typical experimental workflow for photophysical characterization.

-

Cyclic Voltammetry (CV):

-

Instrumentation: A potentiostat with a three-electrode setup.

-

Electrodes: A glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆).

-

Measurement: Record the cyclic voltammogram by scanning the potential over a range where redox processes are expected. The scan rate can be varied to study the nature of the redox processes. The oxidation (Eox) and reduction (Ered) potentials should be determined. These values can be used to estimate the HOMO and LUMO energy levels of the molecule.

-

The workflow for electrochemical characterization is depicted below.

Caption: A standard workflow for electrochemical characterization using cyclic voltammetry.

Conclusion and Future Directions

This compound is a synthetically accessible compound with established spectroscopic characterization. Its biological activity, particularly against Leishmania amazonensis, makes it a molecule of interest for further investigation in drug development. However, a significant gap exists in the literature regarding its fundamental photophysical and electrochemical properties. The determination of these properties is crucial for a deeper understanding of its electronic structure and for exploring its potential in materials science, such as in organic light-emitting diodes (OLEDs) or as a photosensitizer. Future research should focus on the experimental determination of its absorption, emission, and redox characteristics to build a complete physicochemical profile of this promising quinoxaline derivative.

A Technical Guide to Quantum Chemical Calculations for 6,7-Dichloro-2,3-diphenylquinoxaline

This whitepaper provides a comprehensive technical guide for performing and interpreting quantum chemical calculations on 6,7-Dichloro-2,3-diphenylquinoxaline. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the computational analysis of quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The compound this compound, with its specific substitution pattern, is a subject of interest for understanding its structure-property relationships, which can be effectively elucidated through computational methods.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.[4][5][6] These calculations provide insights into molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and other key descriptors that are crucial for predicting the behavior of the molecule and guiding experimental studies. This guide will detail the theoretical background, computational methodology, and expected outcomes of such calculations for this compound.

Computational Methodology

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound. The methods described are based on established computational practices for similar molecular systems.[4][5][7]

2.1. Software and Theoretical Level

The calculations can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. The recommended theoretical approach is Density Functional Theory (DFT) due to its balance of accuracy and computational cost for medium-sized organic molecules.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for both geometric and electronic properties.[4]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[7] The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) are crucial for describing the bonding in cyclic and aromatic systems.

2.2. Experimental Protocol: Step-by-Step Computational Workflow

-

Molecule Building and Initial Optimization:

-

The 3D structure of this compound can be built using a molecular editor such as GaussView, Avogadro, or ChemDraw.

-

An initial geometry optimization can be performed using a faster, lower-level method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

The primary geometry optimization should be carried out using the selected DFT method (e.g., B3LYP/6-311++G(d,p)).

-

This calculation aims to find the lowest energy conformation of the molecule on the potential energy surface. The optimization process is typically considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

-

-

Frequency Analysis:

-

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The results of the frequency calculation also provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and can be used to simulate the infrared (IR) and Raman spectra.

-

-

Calculation of Molecular Properties:

-

Electronic Properties: Single-point energy calculations on the optimized geometry are used to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for understanding the molecule's reactivity and electronic transitions.[6][8]

-

Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis can be performed to calculate the partial atomic charges, providing insights into the charge distribution within the molecule.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum. NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.

-

The logical workflow for these calculations is illustrated in the diagram below.

Predicted Molecular Properties and Data Presentation

Table 1: Key Quantum Chemical Descriptors

| Parameter | Symbol | Predicted Value | Unit | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Value | eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value | eV | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Value | eV | Chemical reactivity and stability |

| Ionization Potential | I ≈ -EHOMO | Value | eV | Energy required to remove an electron |

| Electron Affinity | A ≈ -ELUMO | Value | eV | Energy released upon gaining an electron |

| Electronegativity | χ = (I + A) / 2 | Value | eV | Tendency to attract electrons |

| Chemical Hardness | η = (I - A) / 2 | Value | eV | Resistance to change in electron configuration |

| Dipole Moment | µ | Value | Debye | Molecular polarity |

Table 2: Calculated Atomic Charges (Mulliken)

| Atom | Atomic Charge (e) |

| N1 | Value |

| N4 | Value |

| C2 | Value |

| C3 | Value |

| C5 | Value |

| C6 | Value |

| C7 | Value |

| C8 | Value |

| Cl (on C6) | Value |

| Cl (on C7) | Value |

| Phenyl Ring Carbons | Range of Values |

| Phenyl Ring Hydrogens | Range of Values |

Note: Atom numbering should correspond to a standardized molecular diagram.

Table 3: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value | Unit |

| Bond Lengths | C2-C3 | Value | Å |

| N1-C2 | Value | Å | |

| C6-Cl | Value | Å | |

| C7-Cl | Value | Å | |

| Bond Angles | N1-C2-C3 | Value | ° |

| C2-N1-C8a | Value | ° | |

| C5-C6-Cl | Value | ° | |

| Dihedral Angles | Phenyl Ring Twist | Value | ° |

Visualization of Results

Visual representations of the calculated properties are essential for a qualitative understanding of the molecule's behavior.

4.1. Frontier Molecular Orbitals (HOMO and LUMO)

The spatial distribution of the HOMO and LUMO is critical for understanding the molecule's reactivity and electronic transitions. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. For 2,3-diphenylquinoxaline derivatives, the HOMO and LUMO are generally delocalized over the quinoxaline core and the phenyl rings.[6][8]

4.2. Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms are expected to be regions of high negative potential.

The logical relationship between the computational inputs and the visualized outputs is depicted in the following diagram.

Conclusion

Quantum chemical calculations offer a powerful, non-invasive method for characterizing the structural and electronic properties of this compound. By employing DFT with an appropriate functional and basis set, researchers can obtain valuable data on the molecule's geometry, reactivity, and spectroscopic signatures. This information is invaluable for rational drug design, the development of new materials, and for complementing and guiding experimental investigations. The protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such computational studies.

References

- 1. [PDF] SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 2. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Analysis of 6,7-Dichloro-2,3-diphenylquinoxaline

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Thermal Analysis of Quinoxaline Derivatives

Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and electronics due to their diverse biological activities and robust chemical structures.[6][7][8][9] The thermal stability of these compounds is a critical parameter that influences their suitability for various applications, particularly in drug development and materials science, where they may be subjected to a range of temperatures during processing, storage, and application.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties of quinoxaline derivatives like 6,7-dichloro-2,3-diphenylquinoxaline.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] It is used to determine the thermal stability, decomposition temperature, and the composition of materials.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat capacity of a substance.

This guide will provide a detailed framework for conducting and interpreting the TGA and DSC analysis of this compound.

Experimental Protocols

The following sections detail the recommended experimental protocols for the TGA and DSC analysis of this compound. These protocols are based on standard methods for the analysis of small organic molecules and can be adapted as needed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (alumina or platinum is recommended).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Allow the system to equilibrate at a starting temperature, typically ambient (e.g., 25-30 °C).

-

-

Thermal Program:

-

Heat the sample from the starting temperature to a final temperature of approximately 800 °C.

-

A linear heating rate of 10 °C/min is standard, but can be varied (e.g., 5, 15, or 20 °C/min) to study the kinetics of decomposition.

-

-

Data Collection and Analysis:

-

Continuously record the sample mass as a function of temperature.

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.

-

The first derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of mass loss.

-

Key parameters to determine include the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the DTG curve, and the percentage of residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).

-

-

Thermal Program:

-

Heat the sample at a linear rate, typically 10 °C/min, to a temperature significantly above its melting point but below its decomposition temperature.

-

It is common to include a cooling and a second heating cycle to observe crystallization behavior and to ensure the material's thermal history is normalized.

-

-

Data Collection and Analysis:

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Plot the heat flow (in mW or W/g) against temperature (°C).

-

The melting point (Tm) is typically determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔHm) is calculated by integrating the area of the melting peak.

-

Illustrative Data Presentation

The following tables summarize the type of quantitative data that would be obtained from the TGA and DSC analysis of this compound. Note: This data is illustrative and based on the expected behavior of similar compounds.

TGA Data Summary

| Parameter | Illustrative Value | Description |

| Tonset (°C) | ~ 350 - 400 | The temperature at which significant thermal decomposition begins. |

| Tpeak (°C) | ~ 400 - 450 | The temperature of the maximum rate of mass loss, obtained from the DTG curve. |

| Mass Loss (%) | > 95% | The total percentage of mass lost during the primary decomposition step. |

| Residual Mass (%) at 800 °C | < 5% | The percentage of the initial mass remaining at the end of the analysis. |

DSC Data Summary

| Parameter | Illustrative Value | Description |

| Melting Point (Tm) (°C) | ~ 180 - 220 | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHm) (J/g) | ~ 80 - 120 | The amount of energy required to melt the sample. |

| Crystallization Temperature (Tc) (°C) | ~ 150 - 190 | The temperature at which the material crystallizes upon cooling from the melt. |

Interpretation of Thermal Analysis Data

The thermal data for this compound provides critical insights into its material properties:

-

Thermal Stability: A high Tonset in the TGA analysis would indicate good thermal stability, which is crucial for applications involving elevated temperatures. The presence of chlorine atoms may influence the decomposition pathway. Halogenated organic compounds can exhibit complex decomposition mechanisms.[4][5]

-

Purity and Crystalline Form: A sharp melting endotherm in the DSC thermogram is indicative of a pure, crystalline material. The enthalpy of fusion can provide information about the degree of crystallinity.

-

Processing Parameters: Knowledge of the melting point and decomposition temperature is essential for defining the processing window for applications such as melt crystallization or formulation in a polymer matrix.

Conclusion

Thermogravimetric Analysis and Differential Scanning Calorimetry are powerful techniques for the thermal characterization of this compound. By following the detailed protocols outlined in this guide, researchers and drug development professionals can obtain valuable data on the thermal stability, melting behavior, and purity of this compound. This information is fundamental for ensuring the quality, safety, and efficacy of products and materials derived from this quinoxaline derivative.

References

- 1. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecules | Special Issue : Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties [mdpi.com]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

A Technical Guide to the Initial Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline via Condensation Reaction

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the initial synthesis of 6,7-dichloro-2,3-diphenylquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is achieved through a robust condensation reaction between 4,5-dichloro-1,2-phenylenediamine and benzil. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction workflow and logical process.

Core Synthesis and Reaction Data

The synthesis of this compound is predicated on the well-established condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] In this specific protocol, 4,5-dichloro-1,2-phenylenediamine is reacted with benzil in a suitable solvent under reflux conditions to yield the target quinoxaline derivative.

Reactant and Product Properties

A clear understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis and purification.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4,5-Dichloro-1,2-phenylenediamine | 4,5-dichloro-1,2-diaminobenzene | 5348-42-5 | C₆H₆Cl₂N₂ | 177.03 | 158-164 |

| Benzil | 1,2-Diphenylethane-1,2-dione | 134-81-6 | C₁₄H₁₀O₂ | 210.23 | 94-95 |

| This compound | This compound | 164471-02-7 | C₂₀H₁₂Cl₂N₂ | 351.23 | Not specified in literature |

Spectroscopic and Yield Data

Characterization of the final product is essential to confirm its identity and purity. The following table summarizes key spectroscopic data and the reported reaction yield.

| Compound Name | Yield (%) | ¹H NMR (CDCl₃, 600 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 150 MHz) δ (ppm) |

| This compound | 77%[2] | 8.20 (s, 2H), 7.43 - 7.41 (m, 4H), 7.32 - 7.30 (m, 2H), 7.27-7.25 (m, J = 7.6 Hz, 4H)[2] | 154.59, 140.34, 139.51, 129.96, 128.63, 128.33, 128.30[2] |

Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for the synthesis of substituted quinoxalines.[1]

Materials:

-

4,5-Dichloro-1,2-phenylenediamine

-

Benzil

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dichloro-1,2-phenylenediamine (1 equivalent) and benzil (1 equivalent).

-

Add a sufficient amount of glacial acetic acid to dissolve the reactants.

-

Heat the reaction mixture to reflux with continuous stirring.

-

Maintain the reflux for a period of 4-5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified product under vacuum to obtain a solid material.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination to confirm its identity and purity.

Visualizing the Process

To better illustrate the synthesis, the following diagrams outline the chemical reaction and the logical workflow of the experimental procedure.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

References

Unveiling the Electronic Landscape of Chlorinated Diphenylquinoxalines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and electronic properties of chlorinated diphenylquinoxalines. These compounds are of significant interest in materials science and medicinal chemistry due to their tunable electronic characteristics, which are heavily influenced by the number and position of chlorine substituents. This document provides a comprehensive overview of their properties, detailed experimental protocols, and a visual representation of key processes to aid in research and development.

Core Electronic Properties: A Comparative Analysis

The introduction of chlorine atoms into the diphenylquinoxaline scaffold significantly alters the electronic properties of the molecule. Chlorine, being an electron-withdrawing group, tends to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification directly impacts the material's band gap, electron affinity, and charge transport characteristics. The following tables summarize key quantitative data from various studies, offering a clear comparison between different chlorinated diphenylquinoxalines and their non-chlorinated counterparts.

| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Electron Mobility (cm²/Vs) | Reference |

| 2,3-Diphenylquinoxaline | Unsubstituted | -5.60 | -3.04 | 2.56 | - | [1] |

| 6-Chloro-2,3-diphenylquinoxaline | Monochloro | - | - | - | - | [2] |

| 6,7-Dichloro-2,3-diphenylquinoxaline | Dichloro | - | - | - | - | [2] |

| Quinoxalineimide (QI-2H) | Unsubstituted | -5.80 | -3.23 | 2.57 | 1.4 x 10⁻³ | [3] |

| Chlorinated Quinoxalineimide (QI-2Cl) | Dichloro | -6.04 | -3.58 | 2.46 | 7.1 x 10⁻³ | [3] |

Key Experimental Protocols

Reproducible and accurate experimental data is the cornerstone of scientific advancement. This section provides detailed methodologies for the key experiments cited in the study of chlorinated diphenylquinoxalines.

Synthesis of Chlorinated Diphenylquinoxalines

Objective: To synthesize 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives.

Materials:

-

Substituted o-phenylenediamine (e.g., 4-chloro-1,2-phenylenediamine or 4,5-dichloro-1,2-phenylenediamine)

-

1,2-dicarbonyl compound (e.g., benzil)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in glacial acetic acid.

-

Attach a reflux condenser and heat the mixture to reflux for 4-5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chlorinated diphenylquinoxaline derivative.[2]

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: To determine the HOMO and LUMO energy levels of chlorinated diphenylquinoxalines.

Materials:

-

Chlorinated diphenylquinoxaline sample

-

Electrochemical workstation

-

Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode (SCE); counter electrode: platinum wire)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Ferrocene (as an internal standard)

Procedure:

-

Prepare a solution of the chlorinated diphenylquinoxaline sample in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range that covers the oxidation and reduction events of the sample.

-

Record the cyclic voltammogram, noting the onset potentials of the first oxidation (E_ox_onset) and first reduction (E_red_onset) peaks.

-

Calibrate the potential scale by measuring the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas[4]:

-

HOMO (eV) = -[E_ox_onset - E_½(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red_onset - E_½(Fc/Fc⁺) + 4.8] (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To characterize the optical absorption properties of chlorinated diphenylquinoxalines.

Materials:

-

Chlorinated diphenylquinoxaline sample

-

UV-Vis spectrophotometer

-

Quartz cuvettes (for solution measurements) or substrate (e.g., quartz, glass for thin-film measurements)

-

Spectroscopic grade solvent (e.g., chloroform, THF)

Procedure for Solution-State Measurement:

-

Prepare a dilute solution of the chlorinated diphenylquinoxaline sample in the chosen solvent.

-

Fill a quartz cuvette with the solution and another with the pure solvent (as a reference).

-

Place the cuvettes in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Identify the wavelength of maximum absorption (λ_max).

Procedure for Thin-Film Measurement:

-

Prepare a thin film of the chlorinated diphenylquinoxaline on a suitable substrate using a technique such as spin-coating, drop-casting, or vacuum deposition.

-

Place the substrate in the spectrophotometer's solid-state sample holder.

-

Record the absorption spectrum.

-

From the absorption edge in the solid-state spectrum, the optical band gap (E_g_opt) can be estimated using a Tauc plot.

Visualizing the Workflow and Relationships

To better understand the experimental processes and the interplay between molecular structure and electronic properties, the following diagrams have been generated using Graphviz.

Caption: Workflow for the synthesis of chlorinated diphenylquinoxalines.

Caption: Experimental workflow for characterizing chlorinated diphenylquinoxalines.

Caption: Relationship between chlorination and electronic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fundamental Chemical Reactivity of 6,7-Dichloro-2,3-diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactivity of 6,7-dichloro-2,3-diphenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, spectroscopic properties, and key reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and transformations of the quinoxaline core. Experimental protocols and quantitative data are presented to facilitate further research and application.

Physical and Spectroscopic Properties

This compound presents as a brown solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂Cl₂N₂ | PubChem |

| Molecular Weight | 351.23 g/mol | [1] |

| 1H NMR (600 MHz, CDCl₃) | δ 8.20 (s, 2H), 7.43 - 7.41 (m, 4H), 7.32 - 7.30 (m, 2H), 7.27-7.25 (m, J = 7.6 Hz, 4H) | [1] |

| 13C NMR (150 MHz, CDCl₃) | δ 154.59, 140.04, 138.47, 134.54, 129.91, 129.89, 129.42, 128.48 | [1] |

Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of 4,5-dichloro-1,2-phenylenediamine with benzil. This reaction is often carried out under reflux in a suitable solvent such as glacial acetic acid for several hours.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Reagents: 4,5-dichloro-1,2-phenylenediamine, Benzil, Glacial Acetic Acid.

-

Procedure: A mixture of 4,5-dichloro-1,2-phenylenediamine and an equimolar amount of benzil is refluxed in glacial acetic acid for 4-5 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Yield: 77%.[1]

Core Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the quinoxaline ring system and the presence of the two chloro substituents on the benzene ring. The pyrazine ring acts as an electron-withdrawing group, activating the C-Cl bonds towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 6- and 7-positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the fused pyrazine ring facilitates the attack of nucleophiles on the chlorinated benzene ring. Reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to the corresponding 6,7-disubstituted-2,3-diphenylquinoxalines.

While specific SNAr reactions on this compound are not extensively documented in the readily available literature, the reactivity can be inferred from studies on analogous compounds like 2,3-dichloro-6,7-dinitroquinoxaline. In this analog, the chloro substituents are readily displaced by anilines and phenols under mild, metal-free conditions, demonstrating the feasibility of SNAr on the 6,7-positions of the quinoxaline core.

Conceptual Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reagents: this compound, Amine (e.g., pyrrolidine, morpholine), a suitable base (e.g., K₂CO₃ or Et₃N), and a high-boiling polar aprotic solvent (e.g., DMSO or DMF).

-

Procedure: this compound is dissolved in the solvent, followed by the addition of the amine and the base. The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and monitored by TLC. Upon completion, the reaction is cooled, and the product is isolated by pouring the mixture into water and filtering the resulting precipitate. Purification is typically achieved by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds in this compound are suitable for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the dichloroquinoxaline with a wide range of primary and secondary amines. This method is often preferred over traditional SNAr for less nucleophilic amines. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Suzuki Coupling: The Suzuki coupling enables the formation of C-C bonds by reacting the dichloroquinoxaline with an organoboron reagent, such as a boronic acid or ester. This reaction is highly versatile and tolerant of many functional groups.

Conceptual Experimental Protocol: Buchwald-Hartwig Amination

-

Reagents: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), Base (e.g., NaOt-Bu or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Procedure: The reagents are combined in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The product is then purified by column chromatography.

Reactivity of the Quinoxaline Core

Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3] The resulting N-oxides can exhibit altered biological activities and provide a handle for further functionalization.

Reduction: While direct reduction of the quinoxaline ring can be challenging, functional groups on the molecule can be selectively reduced. For instance, if nitro groups were present on the aromatic ring, they could be reduced to amino groups using reagents like Fe/AcOH or through catalytic hydrogenation. This would provide a route to amino-functionalized quinoxaline derivatives.

Electrophilic Substitution: The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyrazine ring. Reactions such as nitration or halogenation would require harsh conditions and are likely to be unselective.

Visualizing Reaction Pathways

To illustrate the key reactive pathways of this compound, the following diagrams are provided in the DOT language for Graphviz.

References

Methodological & Application

Application Notes and Protocols: 6,7-Dichloro-2,3-diphenylquinoxaline in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6,7-Dichloro-2,3-diphenylquinoxaline and its analogues in the fabrication of Organic Light-Emitting Diodes (OLEDs). Quinoxaline derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science due to their excellent thermal stability and tunable electronic properties.[1] In the realm of organic electronics, they have been explored as electron-transporting materials, hole-transporting materials, and as hosts or emitters in the emissive layer of OLEDs.[2][3]

The introduction of halogen atoms, such as chlorine, into the quinoxaline core can further enhance the material's properties, making this compound a promising candidate for advanced OLED applications. While specific data for the 6,7-dichloro derivative is limited in published literature, extensive research on the closely related 6,7-difluoro-2,3-diphenylquinoxaline provides valuable insights into its potential performance and application. This document leverages data from this analogue to present a detailed guide.

Photophysical and Electrochemical Properties

The photophysical and electrochemical characteristics of quinoxaline derivatives are crucial for their function in OLEDs. These properties, including absorption, photoluminescence, and energy levels (HOMO/LUMO), dictate the material's suitability for different layers within the OLED stack.

A study on iridium(III) complexes with fluorinated 2,3-diphenylquinoxaline ligands provides key data for a close analogue, 6,7-difluoro-2,3-diphenylquinoxaline.[4][5] These properties are summarized in the table below. The substitution pattern on the quinoxaline ring influences the energy levels and emission characteristics of the resulting materials.[4][5]

Table 1: Photophysical and Electrochemical Data of a Representative Iridium(III) Complex with a 6,7-Difluoro-2,3-diphenylquinoxaline Ligand [4]

| Parameter | Value |

| Maximum Absorption (λabs) | 350 nm, 498 nm (in CH2Cl2) |

| Maximum Photoluminescence (λPL) | 650 nm (in CH2Cl2) |

| Photoluminescence Quantum Yield (ΦPL) | 0.25 (in CH2Cl2) |

| HOMO Energy Level | -5.48 eV |

| LUMO Energy Level | -3.23 eV |

| Electrochemical Gap | 2.25 eV |

OLED Device Performance

The performance of OLEDs incorporating quinoxaline derivatives is highly dependent on the device architecture and the specific role of the quinoxaline-based material. In the case of the iridium(III) complex with the 6,7-difluoro-2,3-diphenylquinoxaline ligand, it was utilized as a deep-red phosphorescent emitter.[4][5]

Table 2: Electroluminescence Performance of an OLED Device with a 6,7-Difluoro-2,3-diphenylquinoxaline-based Iridium(III) Emitter [4]

| Parameter | Value |

| Maximum Luminance | 20,676 cd/m² |

| Maximum Current Efficiency | 14.0 cd/A |

| Maximum Power Efficiency | 12.0 lm/W |

| Maximum External Quantum Efficiency (EQE) | 17.8% |

| Turn-on Voltage | 3.2 V |

| Electroluminescence Peak (λEL) | 648 nm |

| CIE Coordinates (x, y) | (0.68, 0.32) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2,3-diphenylquinoxaline derivatives is the condensation reaction of an o-phenylenediamine with benzil.

Materials:

-

4,5-Dichloro-1,2-phenylenediamine

-

Benzil

-

Ethanol

Procedure:

-

Dissolve equimolar amounts of 4,5-dichloro-1,2-phenylenediamine and benzil in ethanol.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to obtain pure this compound.

OLED Device Fabrication Protocol

The following is a general protocol for the fabrication of a multilayer OLED device using thermal evaporation, based on a device structure reported for a similar quinoxaline-based emitter.[4][6]

Device Structure: ITO / MoO₃ (5 nm) / TAPC (30 nm) / TcTa:Emitter (2 wt%, 10 nm) / 26DCzPPy:Emitter (2 wt%, 10 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Molybdenum oxide (MoO₃)

-

Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) - Hole Transport Layer (HTL)

-

4,4′,4′′-Tris(carbazol-9-yl)triphenylamine (TcTa) - Host Material

-

2,6-Bis(3-(carbazol-9-yl)phenyl)pyridine (26DCzPPy) - Host Material

-

This compound-based emitter

-

1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) - Electron Transport Layer (ETL)

-

Lithium fluoride (LiF) - Electron Injection Layer (EIL)

-

Aluminum (Al) - Cathode

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes immediately before use.

-

Organic Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).

-

Deposit the organic layers sequentially by thermal evaporation:

-

MoO₃ at a rate of 0.1 Å/s.

-

TAPC at a rate of 1.5 Å/s.

-

Co-deposit TcTa and the emitter at a weight ratio of 98:2 with a total deposition rate of 1.0 Å/s.

-

Co-deposit 26DCzPPy and the emitter at a weight ratio of 98:2 with a total deposition rate of 1.0 Å/s.

-

TmPyPB at a rate of 1.5 Å/s.

-

-

Cathode Deposition:

-

Deposit LiF at a rate of 0.1 Å/s.

-

Deposit Al at a rate of 5 Å/s.

-

-

Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

Diagrams

Caption: Experimental workflow for OLED fabrication.

Caption: Schematic of a multilayer OLED device.

References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Photoluminescence and electroluminescence of deep red iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and 1,3,4-oxadiazole derivatives ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6,7-Dichloro-2,3-diphenylquinoxaline in Organic Photovoltaics

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 6,7-Dichloro-2,3-diphenylquinoxaline in the field of organic photovoltaics (OPVs). While direct experimental data on the application of this specific compound in OPVs is limited in current literature, this document extrapolates its potential based on the well-documented performance of analogous quinoxaline derivatives. This guide covers the synthesis of this compound, its physicochemical properties, and generalized protocols for its incorporation and characterization within an OPV device structure.

Introduction to Quinoxaline Derivatives in Organic Photovoltaics

Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are extensively utilized in materials science.[1] In the realm of organic electronics, their rigid, planar structure combined with tunable electronic properties makes them excellent candidates for various components of OPV devices.[2] Depending on the substituents, quinoxaline-based materials can function as electron donors, electron acceptors, or interfacial layer materials, contributing to enhanced device performance and stability.[3][4] The electron-withdrawing nature of the quinoxaline core allows for the tuning of HOMO and LUMO energy levels, which is crucial for efficient charge separation and transport in a photovoltaic device.[5]

While this compound has been noted for its antiprotozoal activities, its potential in organic electronics remains an area ripe for exploration.[1] The presence of electron-withdrawing chlorine atoms on the quinoxaline core suggests its potential as an electron-acceptor (n-type) material in OPV devices.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in the table below. These properties are essential for its processing and integration into OPV devices.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂Cl₂N₂ | PubChem CID 5187888 |

| Molecular Weight | 351.23 g/mol | [3] |

| Appearance | Dirty white solid | [2] |

| Melting Point | 140-144 °C | [2] |

| CAS Number | 164471-02-7 | [3] |

Synthesis Protocol for this compound

A visible light-induced, metal-free synthesis method has been reported for this compound. This protocol offers an environmentally friendly and efficient route to obtain the target compound.[2]

Materials and Reagents

-

4,5-Dichloro-1,2-phenylenediamine

-

Benzil (1,2-Diphenylethane-1,2-dione)

-

Rose Bengal (photocatalyst)

-

Methanol (solvent)

Experimental Procedure

-

In a round-bottom flask, dissolve 4,5-Dichloro-1,2-phenylenediamine (1 mmol) and Benzil (1 mmol) in methanol.

-

Add Rose Bengal (2 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature while irradiating with a 15W LED bulb.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The crude product is then purified by column chromatography to yield this compound.

A reported yield for this synthesis is 84%.[2]

Potential Application in Organic Photovoltaics

Based on the performance of structurally similar quinoxaline derivatives, this compound is a promising candidate for use as a non-fullerene acceptor (NFA) in bulk heterojunction (BHJ) solar cells. The two chlorine atoms are strong electron-withdrawing groups, which would lower the LUMO energy level of the molecule, a desirable characteristic for an electron acceptor to ensure efficient charge transfer from a donor material.

The table below summarizes the performance of OPV devices fabricated with other quinoxaline-based polymers, which can serve as a benchmark for the potential performance of devices incorporating this compound.

| Quinoxaline-based Polymer | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PIDTT-QxN2 | ITO/ZnO/polymer:PC₇₁BM/MoO₃/Ag | - | - | - | 4.90 | [6] |

| BDT-QX polymers with tPDI₂N-EH | Slot-die coated | > 1.0 | - | ~60 | up to 4.11 | [3] |

| P(Qx8O-T) | Aqueous-processed | - | - | - | - | [5] |

| P(Qx8O-Se) | Aqueous-processed | - | - | - | - | [5] |

Generalized Experimental Protocol for OPV Device Fabrication and Characterization

This section outlines a general procedure for fabricating and testing a bulk heterojunction organic solar cell, where this compound could be used as the electron acceptor material.

Materials and Equipment

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

-

Electron Donor Material (e.g., a conjugated polymer like PTB7 or a small molecule)

-

This compound (as the electron acceptor)

-

Electron Transport Layer (ETL) material (e.g., ZnO, Ca)

-

Metal electrode (e.g., Al, Ag)

-

Organic solvents (e.g., chlorobenzene, o-dichlorobenzene)

-

Spin coater

-

Thermal evaporator

-

Solar simulator (AM 1.5G)

-

Source measure unit

Device Fabrication Procedure

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's specifications.

-

Active Layer Preparation: Prepare a blend solution of the electron donor material and this compound in a suitable organic solvent. The donor:acceptor ratio and solution concentration should be optimized.

-

Active Layer Deposition: Spin-coat the active layer blend onto the HTL. The thickness of this layer is a critical parameter for device performance. Anneal the film at an optimized temperature to improve morphology.

-

Electron Transport Layer (ETL) and Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit the ETL (if used) and the top metal electrode under high vacuum.

Device Characterization

-

Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated device under simulated AM 1.5G solar irradiation (100 mW/cm²).

-

Performance Parameter Extraction: From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum to determine the spectral response of the device.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Generalized OPV Device Fabrication Workflow

Caption: Generalized workflow for OPV device fabrication.

Conclusion

This compound possesses key structural and electronic features that make it a compelling candidate for investigation in organic photovoltaics, particularly as a non-fullerene acceptor. The provided synthesis protocol offers an accessible route to obtain this compound, and the generalized device fabrication and characterization protocols serve as a starting point for its evaluation in OPV devices. Further research is warranted to fully elucidate its photovoltaic performance and potential to contribute to the development of efficient organic solar cells.

References

Application Notes and Protocols: 6,7-Dichloro-2,3-diphenylquinoxaline in Organic Solar Cells

A Promising but Under-Explored Electron Acceptor Candidate

Introduction

Recent research has highlighted the promise of quinoxaline-based non-fullerene acceptors, which have contributed to power conversion efficiencies approaching 20% in organic solar cells.[1][2] The quinoxaline unit is noted for its wide absorption range and low reorganization energy.[1][2] Various derivatives of 2,3-diphenylquinoxaline have been theoretically investigated for their electronic and photovoltaic properties, indicating their potential as bipolar materials with good semiconducting properties.[3][4][5]

Theoretical Performance Data of Related Quinoxaline Derivatives

While no experimental data for organic solar cells utilizing 6,7-dichloro-2,3-diphenylquinoxaline as the primary electron acceptor has been reported, theoretical studies on similar 2,3-diphenylquinoxaline derivatives provide insights into their potential photovoltaic properties. The following table summarizes calculated electrochemical parameters for two related compounds from a theoretical study.

| Compound | HOMO (eV) | LUMO (eV) | Eg (eV) | λmax (nm) | Voc (eV) |

| Compound 6¹ | -5.60 | -3.04 | 2.56 | 532 | 0.96 |

| Compound 7¹ | -5.83 | -3.16 | 2.67 | 510 | 0.84 |

¹Data from a theoretical investigation of 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (6) and 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (7).[4]

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of bulk heterojunction organic solar cells, which could be adapted to evaluate the performance of this compound as an electron acceptor.

Device Fabrication Protocol

A standard device architecture for a conventional bulk heterojunction organic solar cell would be ITO/PEDOT:PSS/Active Layer/Cathode.

-

Substrate Preparation:

-

Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function of the ITO.

-

-

Hole Transport Layer (HTL) Deposition:

-

A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 4000 rpm for 40 seconds.

-

The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.

-

-

Active Layer Deposition:

-

A blend solution of a suitable donor polymer (e.g., PTB7-Th) and this compound (as the acceptor) in a solvent like chloroform or chlorobenzene is prepared. The donor:acceptor weight ratio is typically varied (e.g., 1:1, 1:1.2, 1:1.5) to optimize performance.

-